molecular formula C21H21BrN2O4S B2557465 (4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 899916-86-0

(4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2557465
CAS No.: 899916-86-0
M. Wt: 477.37
InChI Key: ISYAOHOJAIQIBN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a bromophenyl group and a trimethoxyphenyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole compounds are often synthesized from glyoxal and ammonia . Other similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized for their antimicrobial and antiproliferative properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Imidazole is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Antioxidant Activities of Chromone Compounds

Chromone derivatives, closely related in structure to the compound of interest, have been evaluated for their antioxidant activities. These compounds exhibit strong scavenging effects towards free radicals, suggesting potential applications in protecting against oxidative damage. The antioxidant properties of these compounds could imply similar potential in related structures for pharmacological or nutraceutical applications (Kładna et al., 2014).

Phytochemical Constituents and Bioactivities of Syzygium Genus

The Syzygium genus, known for its rich phytochemical profile including flavonoids and phenolics, has been extensively studied for its antioxidant, antidiabetic, anticancer, and antimicrobial activities. This suggests that compounds with a similar phytochemical framework, such as the one , could be explored for similar bioactivities (Aung et al., 2020).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

Research on the synthesis and chemical transformations of 4-phosphorylated 1,3-azoles, which includes imidazoles, suggests potential applications in the development of new organic compounds with insectoacaricidal, anti-blastic, sugar-lowering, and other types of biological activities. This highlights the potential for compounds with imidazole frameworks to serve as leads for the development of new pharmaceuticals (Abdurakhmanova et al., 2018).

Redox Mediators in Treatment of Organic Pollutants

The use of redox mediators to enhance the degradation efficiency of recalcitrant organic pollutants suggests an environmental application for related compounds. This area of research implies that compounds with redox-active functionalities could be used in the remediation of polluted environments (Husain & Husain, 2007).

Analytical Methods for Antioxidant Activity

Studies on determining antioxidant activity highlight the importance of structural features in scavenging free radicals. This suggests that compounds with specific functional groups or structural motifs, like the one , might exhibit distinct antioxidant properties, which can be explored for food preservation, pharmaceuticals, or cosmetic applications (Munteanu & Apetrei, 2021).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The future research may focus on synthesizing new imidazole derivatives and studying their biological activities.

Properties

IUPAC Name

[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4S/c1-21(2)23-17(12-6-8-14(22)9-7-12)20(29)24(21)19(25)13-10-15(26-3)18(28-5)16(11-13)27-4/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYAOHOJAIQIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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